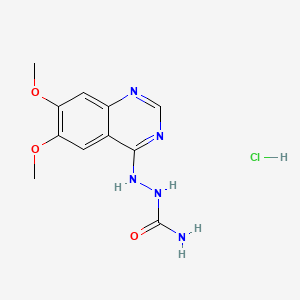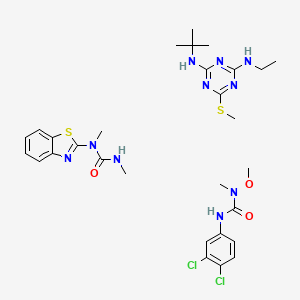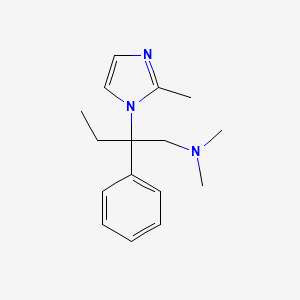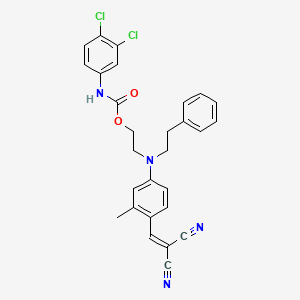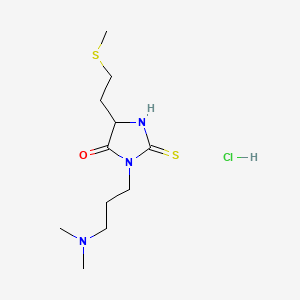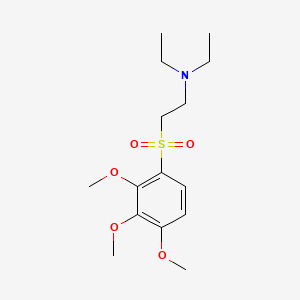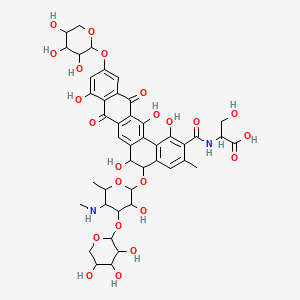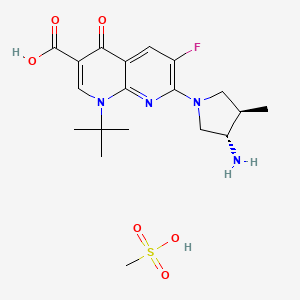![molecular formula C47H60N10O15S B12778858 N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German] CAS No. 87876-26-4](/img/structure/B12778858.png)
N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrophenyl group, which is known for its electron-withdrawing properties, and a phalloidin derivative, which is a toxin derived from the Amanita phalloides mushroom. The combination of these groups imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin typically involves multiple steps, starting with the preparation of the nitrophenyl derivative. This is followed by the coupling of the nitrophenyl group with the phalloidin derivative under specific reaction conditions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control measures to ensure consistency and purity.
化学反応の分析
Types of Reactions
N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products
科学的研究の応用
N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a probe in chemical reactions.
Biology: Employed in the study of cellular processes and as a tool for investigating protein interactions.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin involves its interaction with specific molecular targets, such as proteins and enzymes. The nitrophenyl group can interact with electron-rich sites on proteins, leading to the formation of covalent bonds and subsequent inhibition of protein function. The phalloidin derivative can bind to actin filaments in cells, disrupting their function and leading to cell death.
類似化合物との比較
Similar Compounds
Similar compounds include other phalloidin derivatives and nitrophenyl-containing compounds. These compounds share some structural similarities but differ in their specific functional groups and overall properties.
Uniqueness
N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin is unique due to the combination of the nitrophenyl and phalloidin groups, which impart distinct chemical and biological properties
特性
CAS番号 |
87876-26-4 |
|---|---|
分子式 |
C47H60N10O15S |
分子量 |
1037.1 g/mol |
IUPAC名 |
(4-nitrophenyl) 6-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C47H60N10O15S/c1-23-39(62)51-32-18-30-29-9-5-6-10-31(29)54-45(30)73-21-34(46(68)56-20-27(59)17-35(56)43(66)50-23)53-44(67)38(25(3)58)55-40(63)24(2)49-42(65)33(52-41(32)64)19-47(4,69)22-48-36(60)11-7-8-12-37(61)72-28-15-13-26(14-16-28)57(70)71/h5-6,9-10,13-16,23-25,27,32-35,38,54,58-59,69H,7-8,11-12,17-22H2,1-4H3,(H,48,60)(H,49,65)(H,50,66)(H,51,62)(H,52,64)(H,53,67)(H,55,63) |
InChIキー |
NXZFPQQEFFWXFN-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CCCCC(=O)OC6=CC=C(C=C6)[N+](=O)[O-])O)C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


